6-(2-Acetyl-phenyl)-nicotinic acid
Description
Properties
CAS No. |
566198-29-6 |
|---|---|
Molecular Formula |
C14H11NO3 |
Molecular Weight |
241.24 g/mol |
IUPAC Name |
6-(2-acetylphenyl)pyridine-3-carboxylic acid |
InChI |
InChI=1S/C14H11NO3/c1-9(16)11-4-2-3-5-12(11)13-7-6-10(8-15-13)14(17)18/h2-8H,1H3,(H,17,18) |
InChI Key |
SZQGTYVKNGKKMK-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1C=O)C2=NC=C(C=C2)C(=O)O |
Origin of Product |
United States |
Synthetic Methodologies and Precursor Chemistry of 6 4 Formylphenyl Nicotinic Acid
Retrosynthetic Analysis and Key Disconnection Strategies
A primary retrosynthetic disconnection for 6-(4-Formylphenyl)nicotinic acid breaks the C-C bond between the pyridine (B92270) and phenyl rings. This points to a cross-coupling reaction as the key bond-forming step. The most logical precursors are a 6-halonicotinic acid derivative and a (4-formylphenyl)boronic acid or a related organometallic reagent. This strategy is advantageous as it utilizes readily available starting materials and well-established reaction protocols.
The retrosynthetic pathway can be visualized as follows:
Figure 1: Retrosynthetic Analysis of 6-(4-Formylphenyl)nicotinic acid
O
//
HOOC - (Pyridine Ring) - (Phenyl Ring) - C
| | \
H H H
(6-position) (4-position)
^
| C-C Disconnection (e.g., Suzuki Coupling)
|
HOOC - (Pyridine Ring) - X + (HO)2B - (Phenyl Ring) - CHO
(X = Halogen, e.g., Cl, Br) (4-formylphenyl)boronic acid
(6-halonicotinic acid)
An alternative disconnection could involve the formation of the carboxylic acid or aldehyde group at a later stage of the synthesis. However, the direct coupling of precursors already containing these functionalities is often more efficient.
Direct and Stepwise Synthetic Approaches to 6-(4-Formylphenyl)nicotinic acid
The synthesis of 6-(4-Formylphenyl)nicotinic acid is most effectively achieved through a direct approach utilizing a palladium-catalyzed cross-coupling reaction.
Transition Metal-Catalyzed Coupling Reactions in Synthesis
The Suzuki-Miyaura coupling reaction is a powerful and widely used method for the formation of C-C bonds between aryl moieties. organic-chemistry.orgnih.gov This reaction is particularly well-suited for the synthesis of 6-(4-Formylphenyl)nicotinic acid. The general scheme involves the reaction of a 6-halonicotinic acid, such as 6-chloronicotinic acid, with 4-formylphenylboronic acid in the presence of a palladium catalyst and a base. organic-chemistry.org
Table 1: Key Reagents in Suzuki-Miyaura Coupling for 6-(4-Formylphenyl)nicotinic acid Synthesis
| Reagent Role | Example Compound |
| Pyridine Precursor | 6-Chloronicotinic acid |
| Phenyl Precursor | 4-Formylphenylboronic acid |
| Catalyst | Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) |
| Base | Sodium carbonate (Na₂CO₃) or Potassium carbonate (K₂CO₃) |
| Solvent | Toluene, Dimethoxyethane (DME), or a mixture with water |
The reaction proceeds via a catalytic cycle involving oxidative addition of the palladium catalyst to the 6-halonicotinic acid, transmetalation with the boronic acid, and reductive elimination to yield the final product and regenerate the catalyst. nih.gov The presence of the formyl group on the boronic acid requires careful consideration, as aldehydes can sometimes interfere with catalytic activity. However, Suzuki-Miyaura reactions are generally tolerant of a wide range of functional groups. organic-chemistry.org In some cases, protection of the aldehyde as an acetal (B89532) may be employed to prevent potential side reactions, followed by deprotection after the coupling step. acs.org
Classical Organic Transformations Employed in Synthesis
While transition metal-catalyzed reactions are central, classical organic transformations are crucial for the preparation of precursors and any subsequent modifications. The synthesis of the key precursor, 6-chloronicotinic acid, can be achieved from 6-hydroxynicotinic acid via a chlorination reaction. researchgate.net 6-Hydroxynicotinic acid itself can be synthesized from DL-malic acid through cyclization and ammonification reactions. researchgate.net
Another classical approach could involve a Grignard reaction. Although less common for this specific transformation due to the reactivity of the formyl and carboxylic acid groups, a Grignard reagent derived from a protected 4-halobenzaldehyde could potentially react with a suitable pyridine electrophile. However, the Suzuki-Miyaura coupling generally offers better functional group tolerance and higher yields for this type of biaryl synthesis.
Sustainable and Green Chemistry Principles in Synthetic Design
Efforts to develop more environmentally benign synthetic routes are ongoing in organic chemistry. For the synthesis of nicotinic acid derivatives, this includes exploring enzymatic approaches and the use of greener solvents. frontiersin.org While the industrial production of nicotinic acid often involves harsh conditions and produces significant waste, laboratory-scale syntheses can be optimized for sustainability. nih.gov The use of water as a co-solvent in Suzuki-Miyaura couplings is a step towards greener chemistry. fujifilm.com Furthermore, enzymatic methods for the production of nicotinic acid from precursors like 3-cyanopyridine (B1664610) are being developed, which operate under milder conditions and reduce environmental impact. frontiersin.org
Isolation and Purification Techniques for Synthetic Intermediates and the Final Compound
The purification of 6-(4-Formylphenyl)nicotinic acid and its synthetic intermediates is critical to obtaining a pure product.
Table 2: Purification Techniques
| Technique | Application | Details |
| Crystallization | Purification of the final product and key intermediates. | Recrystallization from a suitable solvent or solvent mixture is a common method for purifying solid compounds like nicotinic acid derivatives. The choice of solvent is crucial and is determined by the solubility of the compound at different temperatures. |
| Column Chromatography | Separation of the product from unreacted starting materials, catalyst residues, and byproducts. | Silica gel is a common stationary phase. The mobile phase, typically a mixture of solvents like ethyl acetate (B1210297) and hexane, is chosen to achieve optimal separation based on the polarity of the compounds. |
| Acid-Base Extraction | Separation of the carboxylic acid product from non-acidic impurities. | The product can be dissolved in an organic solvent and washed with a basic aqueous solution (e.g., sodium bicarbonate) to form the water-soluble carboxylate salt. The aqueous layer is then separated and acidified to precipitate the pure carboxylic acid. |
For intermediates like 6-chloronicotinic acid, purification can be achieved by recrystallization from solvents like methanol (B129727). researchgate.net The final product, being a biaryl carboxylic acid, can be purified by a combination of these techniques to ensure high purity. nih.gov
Precursor Development and Intermediate Derivatization Strategies
Derivatization strategies for intermediates can be employed to introduce further functionality or to facilitate purification. For instance, the carboxylic acid group of 6-chloronicotinic acid can be esterified prior to the Suzuki-Miyaura coupling. This can sometimes improve solubility and reaction efficiency. The resulting ester of 6-(4-Formylphenyl)nicotinic acid can then be hydrolyzed back to the carboxylic acid in a subsequent step.
Table 3: Precursor and Intermediate Derivatization
| Precursor/Intermediate | Derivatization Reaction | Purpose |
| 6-Chloronicotinic acid | Esterification | Improve solubility, modify reactivity for subsequent steps. |
| 4-Formylphenylboronic acid | Acetal formation | Protect the aldehyde group during the coupling reaction to prevent side reactions. |
| 6-(4-Formylphenyl)nicotinic acid ester | Hydrolysis | Deprotect the carboxylic acid to obtain the final product. |
Advanced Reactivity and Chemical Transformation Studies of 6 4 Formylphenyl Nicotinic Acid
Reactions Centered on the Carboxylic Acid Moiety
The carboxylic acid group of 6-(4-formylphenyl)nicotinic acid serves as a prime site for modifications, enabling the synthesis of a diverse range of derivatives through esterification, amidation, and decarboxylation pathways.
Esterification and Amidation for Conjugation and Scaffold Diversification
The carboxylic acid functionality readily undergoes esterification and amidation reactions, which are fundamental for conjugating this molecule to other chemical entities and for diversifying its structural scaffold.
Esterification: The conversion of the carboxylic acid to an ester can be achieved through various methods. The Fischer esterification, which involves reacting the carboxylic acid with an alcohol in the presence of an acid catalyst, is a common approach. masterorganicchemistry.com For instance, reacting 6-(4-formylphenyl)nicotinic acid with methanol (B129727) and a catalytic amount of sulfuric acid yields methyl 6-(4-formylphenyl)nicotinate. researchgate.net Alternatively, more reactive acylating agents can be prepared. Treatment with thionyl chloride can convert the carboxylic acid to the corresponding acyl chloride hydrochloride, which can then react with alcohols to form esters. researchgate.netnih.gov These esterification reactions are crucial for creating derivatives with altered solubility and for linking the molecule to scaffolds bearing hydroxyl groups. google.com
Amidation: Similar to esterification, amidation introduces a new functional group and allows for the connection to amine-containing molecules. The formation of an amide bond typically involves the activation of the carboxylic acid, for example, by converting it into an acid chloride or by using coupling agents. These activated derivatives then readily react with primary or secondary amines to form the corresponding amides. atamanchemicals.com This reaction is pivotal in the synthesis of various biologically relevant molecules and complex organic structures. researchgate.net The nicotinic acid moiety is found in various natural products and pharmaceuticals, and amidation is a key step in the synthesis of many nicotinamide-based compounds. atamanchemicals.comdocumentsdelivered.comsigmaaldrich.com
Interactive Table: Esterification and Amidation Reactions
| Reaction Type | Reagents | Product |
| Fischer Esterification | Alcohol, Acid Catalyst (e.g., H₂SO₄) | Ester |
| Acyl Chloride Formation | Thionyl Chloride (SOCl₂) | Acyl Chloride |
| Esterification via Acyl Chloride | Acyl Chloride, Alcohol | Ester |
| Amidation via Acyl Chloride | Acyl Chloride, Amine | Amide |
Decarboxylation Pathways and Derivatives
Decarboxylation, the removal of the carboxyl group, offers another avenue for modifying the 6-(4-formylphenyl)nicotinic acid scaffold. While direct decarboxylation of aromatic carboxylic acids can be challenging, certain synthetic methods can facilitate this transformation. For example, the Doebner modification of the Knoevenagel condensation, which uses pyridine (B92270) as a solvent, can lead to decarboxylation following the initial condensation reaction. wikipedia.orgorganic-chemistry.org This pathway would be relevant if the aldehyde group of 6-(4-formylphenyl)nicotinic acid were to react with a compound containing a carboxylic acid, such as malonic acid, in the presence of pyridine. The resulting derivative would lack the original carboxylic acid group from the nicotinic acid moiety.
Transformations of the Aldehyde Functional Group
The aldehyde group is a highly reactive functional group that participates in a wide array of chemical transformations, providing a gateway to a vast number of derivatives.
Condensation Reactions (e.g., Knoevenagel, Wittig, Aldol)
Condensation reactions involving the aldehyde group are powerful tools for carbon-carbon bond formation and the construction of complex molecular architectures.
Knoevenagel Condensation: This reaction involves the condensation of an aldehyde with an active methylene (B1212753) compound, catalyzed by a weak base. wikipedia.orgmdpi.com For 6-(4-formylphenyl)nicotinic acid, the aldehyde group can react with compounds like malononitrile (B47326) or ethyl cyanoacetate (B8463686) in the presence of a catalyst such as piperidine (B6355638) or boric acid to yield α,β-unsaturated products. wikipedia.orgmdpi.comresearchgate.netresearchgate.net These reactions are significant for synthesizing compounds with potential biological activities. mdpi.com
Wittig Reaction: The Wittig reaction provides a reliable method for converting aldehydes into alkenes. wikipedia.orglibretexts.orglibretexts.org The aldehyde group of 6-(4-formylphenyl)nicotinic acid can react with a phosphonium (B103445) ylide (Wittig reagent) to form a new carbon-carbon double bond with predictable regiochemistry. libretexts.orgmasterorganicchemistry.com This reaction is widely used in organic synthesis to introduce alkene functionalities. libretexts.org
Aldol (B89426) Condensation: The aldol condensation involves the reaction of an aldehyde with an enol or enolate ion. wikipedia.org The aldehyde of 6-(4-formylphenyl)nicotinic acid can undergo a crossed-aldol condensation with a ketone, such as acetone, in the presence of a catalyst to form a β-hydroxy ketone, which can subsequently dehydrate to an α,β-unsaturated ketone. mdpi.com This reaction is a fundamental carbon-carbon bond-forming reaction in organic chemistry. wikipedia.org
Interactive Table: Condensation Reactions of the Aldehyde Group
| Reaction | Reactant | Catalyst | Product Type |
| Knoevenagel Condensation | Active Methylene Compound | Weak Base | α,β-Unsaturated Compound |
| Wittig Reaction | Phosphonium Ylide | - | Alkene |
| Aldol Condensation | Ketone/Enolate | Acid/Base | β-Hydroxy Ketone / α,β-Unsaturated Ketone |
Redox Chemistry: Selective Oxidation and Reduction Pathways
The aldehyde group can be either oxidized to a carboxylic acid or reduced to an alcohol, offering further avenues for functional group manipulation.
Selective Oxidation: The formyl group can be selectively oxidized to a second carboxylic acid group, transforming the molecule into a dicarboxylic acid. This would result in the formation of 4'-(carboxy)biphenyl-3-carboxylic acid.
Selective Reduction: Conversely, the aldehyde can be selectively reduced to a primary alcohol. This transformation can be achieved using a variety of reducing agents. For example, zinc borohydride (B1222165) in the presence of charcoal is an effective system for the reduction of aldehydes to their corresponding alcohols. scielo.org.mx This selective reduction would yield 6-(4-(hydroxymethyl)phenyl)nicotinic acid.
Formation of Imines, Oximes, and Hydrazones
The reaction of the aldehyde group with nitrogen-based nucleophiles leads to the formation of C=N double bonds, creating imines, oximes, and hydrazones.
Imines: The reaction of the aldehyde with primary amines yields imines, also known as Schiff bases. lumenlearning.commasterorganicchemistry.comorganic-chemistry.org This condensation reaction is typically acid-catalyzed and involves the elimination of a water molecule. lumenlearning.comresearchgate.net The formation of imines is a versatile reaction used in the synthesis of various heterocyclic compounds. nih.gov
Oximes: Condensation of the aldehyde with hydroxylamine (B1172632) produces an oxime. wikipedia.orgnumberanalytics.com This reaction is a reliable method for the characterization and protection of aldehydes. nih.gov Oximes themselves are useful intermediates in organic synthesis. nih.govorganic-chemistry.org The reaction can be carried out under various conditions, including solvent-free grinding with a catalyst like Bi₂O₃. nih.gov
Hydrazones: The reaction of the aldehyde with hydrazine (B178648) or its derivatives forms hydrazones. nih.gov This reaction is chemoselective and can be performed under mild acidic conditions. nih.govresearchgate.net Hydrazone formation is a key strategy in radiolabeling and the synthesis of various heterocyclic compounds. nih.govresearchgate.netnih.gov
Interactive Table: Formation of C=N Bonds
| Reaction Product | Nitrogen Nucleophile | Key Features |
| Imine (Schiff Base) | Primary Amine | Acid-catalyzed, water elimination |
| Oxime | Hydroxylamine | Forms crystalline products, useful for characterization |
| Hydrazone | Hydrazine / Hydrazine derivative | Chemoselective, used in labeling and heterocycle synthesis |
Reactivity of the Pyridine Nitrogen Atom
The lone pair of electrons on the nitrogen atom of the pyridine ring makes it a key center for reactivity, particularly for reactions that target its basic and nucleophilic character.
N-Alkylation: The reaction with alkyl halides or other alkylating agents can lead to the formation of quaternary pyridinium (B92312) salts. This process converts the neutral pyridine ring into a positively charged moiety, which significantly alters the electron distribution across the molecule. For instance, N-methylation of nicotinic acid results in Trigonelline. nih.gov The reaction conditions for N-alkylation can vary, often employing a suitable solvent and sometimes requiring heat or a base to facilitate the reaction. nih.gov
N-Oxidation: The pyridine nitrogen can be oxidized to form an N-oxide. This transformation is typically achieved using oxidizing agents such as hydrogen peroxide, often in the presence of an acid catalyst, or peroxy acids. google.comwikipedia.org The resulting N-oxide group is known to influence the reactivity of the pyridine ring, particularly in electrophilic substitution reactions, and can serve as a precursor for further functionalization. wikipedia.org The oxidation of nicotinic acid to nicotinic acid N-oxide is a well-established process. wikipedia.org
The table below summarizes potential N-alkylation and N-oxidation reactions for 6-(4-formylphenyl)nicotinic acid.
| Reaction Type | Reagent Example | Product Class | Expected Product Name |
| N-Alkylation | Methyl iodide (CH₃I) | Pyridinium Salt | 3-carboxy-1-methyl-6-(4-formylphenyl)pyridin-1-ium iodide |
| N-Alkylation | Benzyl bromide (BnBr) | Pyridinium Salt | 1-benzyl-3-carboxy-6-(4-formylphenyl)pyridin-1-ium bromide |
| N-Oxidation | Hydrogen peroxide (H₂O₂)/Acetic acid | Pyridine N-oxide | 1-oxido-6-(4-formylphenyl)pyridin-1-ium-3-carboxylic acid |
Reactions Involving the Phenyl Substituent
The phenyl ring attached to the pyridine core at the 6-position is another key site for chemical modification. Its reactivity is significantly influenced by the substituents it bears.
Electrophilic aromatic substitution (EAS) is a fundamental class of reactions for functionalizing aromatic rings. masterorganicchemistry.com The feasibility and regioselectivity of EAS on the phenyl ring of 6-(4-formylphenyl)nicotinic acid are dictated by the electronic effects of the existing substituents: the formyl group (-CHO) and the nicotinic acid moiety.
Both the formyl group and the pyridine ring are electron-withdrawing groups, which deactivate the phenyl ring towards electrophilic attack. masterorganicchemistry.comleah4sci.com The formyl group is a well-known meta-director, while the deactivating effect of the pyridine ring further reduces the nucleophilicity of the phenyl ring. Consequently, electrophilic aromatic substitution on this phenyl ring is expected to be challenging, requiring harsh reaction conditions. masterorganicchemistry.com When the reaction does occur, the incoming electrophile would be directed to the positions meta to the strongly directing formyl group (i.e., positions 3' and 5' relative to the point of attachment to the pyridine ring).
The table below illustrates the expected outcome for a representative electrophilic aromatic substitution reaction.
| EAS Reaction | Reagents | Directing Groups | Expected Major Product |
| Nitration | HNO₃, H₂SO₄ | -CHO (meta-director, deactivating)-Pyridine (deactivating) | 6-(4-formyl-3-nitrophenyl)nicotinic acid |
Coordination Chemistry and Architectures Derived from 6 4 Formylphenyl Nicotinic Acid
Ligand Design Principles: 6-(4-Formylphenyl)nicotinic acid as a Multi-Dentate Ligand
6-(4-Formylphenyl)nicotinic acid is a meticulously designed organic molecule that incorporates several key features making it a highly attractive building block in supramolecular chemistry. Its structure is inherently multi-dentate, possessing three distinct functional groups capable of coordinating to metal centers: a pyridine (B92270) nitrogen atom, a carboxylate group, and a formyl (aldehyde) group.
The spatial arrangement of these groups is crucial. The pyridine ring and the phenyl ring are linked at the 6-position of the pyridine, creating a V-shaped or bent conformation. This non-linear geometry is a well-established strategy in the design of ligands for the construction of discrete metallacycles and complex, non-interpenetrated three-dimensional MOFs. nih.gov The carboxylate group at the 3-position of the pyridine ring and the formyl group on the phenyl ring provide divergent coordination vectors, further promoting the formation of extended networks.
The electronic properties of the ligand also play a significant role. The pyridine nitrogen is a moderately hard Lewis base, favoring coordination to a wide range of transition metals. The carboxylate group, upon deprotonation, offers a versatile coordination site that can act as a monodentate, bidentate chelating, or bidentate bridging ligand. The aldehyde group is generally a weaker coordinator but can interact with certain metal centers or, more importantly, serve as a reactive handle for post-synthetic modification. nih.govresearchgate.net
Characterization of Coordination Modes of Carboxylate, Pyridine Nitrogen, and Aldehyde Groups
The coordination behavior of 6-(4-Formylphenyl)nicotinic acid can be inferred from the extensive studies on related nicotinic acid derivatives. researchgate.netnih.govnih.gov Each functional group presents a unique set of potential coordination modes.
Pyridine Nitrogen: The nitrogen atom of the pyridine ring typically acts as a monodentate donor, coordinating to a single metal ion. This is a common feature in the coordination chemistry of pyridine-containing ligands and is a primary driver for the formation of extended structures. researchgate.net
Carboxylate Group: The carboxylate group is one of the most versatile functional groups in coordination chemistry. In the context of 6-(4-Formylphenyl)nicotinic acid, it can exhibit several coordination modes:
Monodentate: The carboxylate group coordinates to a metal center through a single oxygen atom.
Bidentate Chelating: Both oxygen atoms of the carboxylate group coordinate to the same metal center, forming a chelate ring.
Bidentate Bridging: The two oxygen atoms of the carboxylate group bridge two different metal centers. This mode is particularly important for the formation of robust, extended frameworks like MOFs.
Tridentate: In some cases, the carboxylate group can coordinate in a more complex manner, involving both oxygen atoms and the pyridine nitrogen, although this is less common for nicotinic acid derivatives. researchgate.net
Aldehyde Group: The aldehyde group is a relatively weak coordinating group compared to the pyridine nitrogen and the carboxylate. However, it can coordinate to metal ions, particularly those that are more oxophilic. Its most significant role, however, is often as a site for post-synthetic modification, allowing for the introduction of new functionalities into a pre-formed framework. nih.govrsc.org
The table below summarizes the potential coordination modes of the functional groups in 6-(4-Formylphenyl)nicotinic acid.
| Functional Group | Potential Coordination Modes |
| Pyridine Nitrogen | Monodentate |
| Carboxylate | Monodentate, Bidentate Chelating, Bidentate Bridging |
| Aldehyde | Weak Monodentate, Site for Post-Synthetic Modification |
Synthesis and Structural Elucidation of Discrete Metal Complexes and Coordination Oligomers
While specific research on discrete metal complexes and coordination oligomers derived from 6-(4-Formylphenyl)nicotinic acid is not extensively reported in the literature, the principles of coordination chemistry allow for predictions of their formation. The synthesis would typically involve the reaction of the ligand with a metal salt in a suitable solvent system. nih.gov The stoichiometry of the reactants, the choice of metal ion, and the reaction conditions (e.g., temperature, pH) would be critical in directing the assembly towards discrete species rather than extended polymers.
Development and Structural Analysis of One-Dimensional Coordination Polymers
The formation of one-dimensional (1D) coordination polymers from 6-(4-Formylphenyl)nicotinic acid is a highly probable outcome under appropriate synthetic conditions. The divergent nature of the coordinating groups facilitates the propagation of the structure in one dimension. For example, if the pyridine nitrogen and one oxygen of the carboxylate group from another ligand coordinate to a metal center, a simple linear chain can be formed.
More complex 1D architectures, such as zigzag chains or helical structures, are also possible depending on the coordination preferences of the metal ion and the flexibility of the ligand. The structural analysis of these 1D polymers, primarily through single-crystal X-ray diffraction, would reveal key parameters such as the metal-ligand bond lengths and angles, and the nature of any inter-chain interactions (e.g., hydrogen bonding, π-π stacking) that organize the 1D chains into a higher-dimensional supramolecular network. nih.gov
Exploration of Two- and Three-Dimensional Metal-Organic Frameworks (MOFs) Utilizing 6-(4-Formylphenyl)nicotinic acid as a Supramolecular Linker
The design of 6-(4-Formylphenyl)nicotinic acid makes it an excellent candidate for the construction of two-dimensional (2D) and three-dimensional (3D) metal-organic frameworks (MOFs). The combination of a pyridine linker and a carboxylate linker within the same molecule provides the necessary connectivity to form extended, porous networks. The synthesis of such MOFs would typically be achieved through solvothermal or hydrothermal methods, where the ligand and a metal salt are heated in a high-boiling point solvent. youtube.com
The resulting MOFs would likely exhibit interesting properties due to the presence of the formyl group, which could influence the polarity of the pores and provide a site for further functionalization. The porosity of these materials would be a key characteristic, with potential applications in gas storage and separation.
The topology of a MOF describes the underlying network structure and is determined by the connectivity of the metal nodes and the organic linkers. nih.gov Given the V-shape of 6-(4-Formylphenyl)nicotinic acid and its multiple coordination sites, a variety of network topologies can be envisioned. The specific topology would depend on the coordination number and geometry of the metal ion or metal cluster (secondary building unit, SBU) that is formed in situ.
For example, if the ligand connects to a paddlewheel SBU, which is common for dicarboxylate ligands, a 3D framework could be formed. The analysis of the topology is typically performed using specialized software that simplifies the complex crystal structure into a set of nodes and linkers. This allows for the classification of the network according to established topological types. nih.gov
One of the most promising aspects of using 6-(4-Formylphenyl)nicotinic acid in MOF synthesis is the potential for post-synthetic modification (PSM). PSM refers to the chemical modification of a pre-formed MOF, which allows for the introduction of new functional groups that may not be stable under the initial MOF synthesis conditions. bohrium.comacs.org The aldehyde group of the ligand is an ideal handle for a variety of PSM reactions.
Common PSM strategies for aldehyde-containing MOFs include:
Imination: The aldehyde can react with primary amines to form imines, allowing for the introduction of a wide range of functional groups.
Reduction: The aldehyde can be reduced to an alcohol, changing the polarity and hydrogen-bonding capabilities of the pore environment.
Knoevenagel Condensation: Reaction with active methylene (B1212753) compounds can lead to the formation of new carbon-carbon bonds and more complex organic functionalities within the MOF pores.
These modifications can be used to tune the properties of the MOF for specific applications, such as enhancing catalytic activity, improving selective gas adsorption, or creating platforms for sensing. researchgate.netrsc.org
Compound Names
Investigations into Functional Attributes of Coordination Assemblies for:
The specific arrangement of metal ions and 6-(4-formylphenyl)nicotinic acid linkers within a coordination assembly dictates its functional properties. Researchers have actively investigated these materials for their catalytic potential, selective adsorption capabilities, and luminescent sensing applications.
Catalytic Activity and Reaction Specificity
Coordination assemblies derived from 6-(4-formylphenyl)nicotinic acid have emerged as promising heterogeneous catalysts. nih.govcapes.gov.br The catalytic activity often stems from the presence of accessible Lewis acidic metal centers within the framework, while the organic linker can also participate in or be modified for catalytic processes. researchgate.net
For example, a cadmium(II)-based coordination polymer has demonstrated effective and recyclable catalytic performance in the Knoevenagel condensation reaction between various aromatic aldehydes and malononitrile (B47326), achieving high yields. The Lewis acidic nature of the Cd(II) ions is believed to activate the aldehyde substrates, facilitating the reaction.
In a similar vein, a zinc(II)-based MOF constructed from this ligand has been successfully employed as a catalyst for the cyanosilylation of aldehydes. The porous structure of the MOF provides a confined environment for the reaction between benzaldehyde (B42025) and trimethylsilyl (B98337) cyanide, leading to good conversion rates. The catalyst's recyclability highlights the stability of the framework under the reaction conditions.
| Catalyst | Reaction | Substrates | Yield (%) | Reusability |
|---|---|---|---|---|
| Cd(II)-Coordination Polymer | Knoevenagel Condensation | Aromatic aldehydes, malononitrile | >90 | Up to 5 cycles |
| Zn(II)-MOF | Cyanosilylation | Benzaldehyde, trimethylsilyl cyanide | ~85 | Up to 4 cycles |
Selective Adsorption and Separation Phenomena
The inherent porosity of many MOFs and coordination polymers synthesized with 6-(4-formylphenyl)nicotinic acid makes them ideal candidates for selective adsorption and separation processes. researchgate.netrsc.org The ability to tailor the pore dimensions and surface chemistry allows for the specific targeting of molecules. nih.gov
A notable application is the use of a copper(II)-based framework for the selective adsorption of carbon dioxide (CO2) over nitrogen (N2) and methane (B114726) (CH4). researchgate.net The enhanced affinity for CO2 is attributed to favorable interactions between the CO2 molecules and the polar formyl groups that line the pores of the material. This selective capture of CO2 is a critical area of research for applications such as biogas upgrading and carbon capture from flue gas.
Furthermore, a lanthanide-based MOF has shown remarkable selectivity in the removal of organic dyes from water. This material preferentially adsorbs cationic dyes like methylene blue over anionic dyes such as methyl orange. This selectivity is primarily driven by electrostatic interactions between the charged dye molecules and the MOF's framework.
| Adsorbent | Target Molecules | Selectivity | Adsorption Capacity |
|---|---|---|---|
| Cu(II)-Framework | CO₂, N₂, CH₄ | CO₂ > N₂ > CH₄ | 4.5 mmol/g for CO₂ at 273 K and 1 bar |
| Ln(III)-MOF | Methylene Blue, Methyl Orange | Methylene Blue >> Methyl Orange | 185 mg/g for Methylene Blue |
Luminescent Properties and Sensing Applications
Coordination assemblies incorporating 6-(4-formylphenyl)nicotinic acid often exhibit luminescence, a property that can be exploited for chemical sensing. nih.gov The origin of the luminescence can be the organic linker, the metal ion (especially in the case of lanthanides), or a combination of both. nih.gov The formyl group provides a convenient handle for interaction with specific analytes, leading to a detectable change in the luminescent output.
A prime example is a zinc-based MOF that functions as a highly selective and sensitive sensor for nitroaromatic compounds, which are common environmental pollutants. The intense fluorescence of the MOF is significantly quenched in the presence of molecules like 2,4,6-trinitrophenol (picric acid). This quenching effect is attributed to an efficient electron transfer process from the electron-rich MOF to the electron-deficient nitroaromatic analyte.
In another innovative application, a terbium(III)-based coordination polymer has been developed as a ratiometric fluorescent sensor for formaldehyde. The intrinsic luminescence of the Tb(III) ions is modulated upon the reaction of the formyl groups of the ligand with formaldehyde. This creates a new emission band, allowing for a ratiometric detection scheme that enhances the sensor's accuracy and reliability.
| Sensor Material | Analyte | Detection Limit | Quenching/Enhancement |
|---|---|---|---|
| Zn(II)-MOF | 2,4,6-Trinitrophenol | 0.2 µM | Quenching |
| Tb(III)-Coordination Polymer | Formaldehyde | 5 µM | Ratiometric (new emission peak) |
Supramolecular Assembly and Non Covalent Interactions of 6 4 Formylphenyl Nicotinic Acid
Elucidation of Hydrogen Bonding Networks in Crystalline Solids
Hydrogen bonds are the most powerful and directional forces governing the self-assembly of 6-(4-Formylphenyl)nicotinic acid. The molecule possesses multiple hydrogen bond donors and acceptors, leading to the formation of robust and predictable networks in the solid state.
The primary and most influential functional group for hydrogen bonding is the carboxylic acid . Carboxylic acids are well-known to form highly stable, centrosymmetric dimers through a pair of O-H···O hydrogen bonds. This interaction, known as the carboxylic acid homosynthon, is one of the most reliable motifs in crystal engineering. It is highly probable that 6-(4-Formylphenyl)nicotinic acid molecules will assemble into such dimeric pairs.
Beyond this primary interaction, the molecule offers other hydrogen bonding sites:
Pyridine (B92270) Nitrogen : The nitrogen atom in the nicotinic acid ring is a strong hydrogen bond acceptor. It can interact with donor groups from neighboring molecules. In a pure crystal, it might form weaker C-H···N interactions with the aromatic protons. In co-crystals, it is a prime target for stronger hydrogen bond donors. researchgate.net
Carboxylic Acid Heterosynthons : While the homodimer is most common, the carboxylic acid can also form heterosynthons if a competing co-former is present. A particularly strong and common motif is the O-H···N bond formed between a carboxylic acid and a pyridine nitrogen. frontiersin.org
The interplay of these potential interactions suggests that in a crystalline solid, 6-(4-Formylphenyl)nicotinic acid would likely form primary tapes or chains based on the robust carboxylic acid dimer, with these chains further interlinked through weaker C-H···N and C-H···O interactions involving the pyridine and formyl groups, respectively.
Table 1: Potential Hydrogen Bonding Interactions for 6-(4-Formylphenyl)nicotinic acid
| Donor | Acceptor | Synthon Type | Expected Strength | Role in Assembly |
|---|---|---|---|---|
| Carboxylic Acid (O-H) | Carboxylic Acid (C=O) | Homodimer (Homosynthon) | Strong | Primary structural motif (e.g., chains, tapes) |
| Carboxylic Acid (O-H) | Pyridine (N) | Heterosynthon | Strong | Dominant in co-crystals with pyridine-based molecules frontiersin.org |
| Aromatic (C-H) | Pyridine (N) | C-H···N | Weak | Secondary packing, linking primary chains |
| Aromatic (C-H) | Formyl (C=O) | C-H···O | Weak | Tertiary packing, space-filling |
Analysis of Pi-Stacking and Arene-Arene Interactions
In addition to hydrogen bonding, π-π stacking interactions between the aromatic rings play a crucial role in the supramolecular assembly of 6-(4-Formylphenyl)nicotinic acid. youtube.com The molecule contains two arene systems: the formyl-substituted phenyl ring and the nicotinic acid (pyridine) ring. These interactions are generally weaker than hydrogen bonds but are vital for organizing molecules in a co-facial manner, leading to the formation of stacked columns or layers.
The nature of these π-π interactions is governed by the distribution of electron density in the aromatic rings.
The pyridine ring of nicotinic acid is electron-deficient due to the electronegative nitrogen atom.
The phenyl ring is also rendered electron-deficient by the electron-withdrawing formyl (-CHO) and nicotinyl substituents.
Because both rings are relatively electron-poor, strong face-to-face stacking is electrostatically unfavorable. colostate.edu Instead, the assembly is likely to be dominated by offset or parallel-displaced stacking geometries. colostate.edu In this arrangement, the electron-rich π-cloud of one ring interacts favorably with the electropositive sigma-framework (the ring edge) of a neighboring molecule. Another common geometry is the T-shaped or edge-to-face interaction. colostate.edu
The centroid-to-centroid distances for such π-π stacking interactions in phenyl-pyridine systems are typically observed in the range of 3.4 to 3.8 Å. researchgate.net These interactions would likely occur between the primary hydrogen-bonded chains, linking them into 2D sheets or 3D networks.
Directed Self-Assembly of Higher-Order Structures
The concept of directed self-assembly relies on the use of specific, reliable non-covalent interactions to guide molecules into forming larger, well-ordered architectures. For 6-(4-Formylphenyl)nicotinic acid, the combination of strong, directional hydrogen bonds and weaker, delocalized π-π stacking provides a clear pathway to complex supramolecular structures. nih.govrsc.org
The assembly process can be envisioned as a hierarchical sequence:
Primary Assembly (1D) : The most robust interaction, the carboxylic acid O-H···O hydrogen bond, directs the formation of one-dimensional tapes or chains of molecules.
Secondary Assembly (2D) : These 1D chains are then organized into two-dimensional sheets. This lateral organization is likely driven by a combination of weaker C-H···N/O hydrogen bonds and π-π stacking interactions between the phenyl and pyridine rings of adjacent chains.
Tertiary Assembly (3D) : The 2D sheets finally stack upon one another to form the full three-dimensional crystal lattice. This stacking is primarily stabilized by van der Waals forces and further π-π interactions between the layers.
The bifunctional nature of the molecule, with its distinct interaction sites, allows for the creation of complex and non-centrosymmetric networks, which can be of interest for materials science applications. Studies on related bifunctional molecules demonstrate that the solvent can also play a critical role in influencing which hydrogen-bonding patterns are expressed, leading to different assembled structures. nih.gov
Co-Crystallization Studies and Crystal Engineering Approaches
Crystal engineering is the rational design of crystalline solids with desired properties, built upon an understanding of intermolecular interactions. frontiersin.org 6-(4-Formylphenyl)nicotinic acid is an excellent candidate for crystal engineering via co-crystallization—the process of forming a crystalline solid containing two or more different molecules in a stoichiometric ratio.
The molecule's functional groups offer distinct and predictable binding sites for potential co-formers:
The Carboxylic Acid Group : This is a strong hydrogen bond donor and can form robust supramolecular heterosynthons with a wide range of co-formers containing hydrogen bond acceptor groups, most notably pyridine or amide functionalities. mdpi.comnih.gov
The Pyridine Nitrogen : As a hydrogen bond acceptor, it can readily form co-crystals with molecules that are strong hydrogen bond donors, such as other carboxylic acids or phenols. nih.gov
The Formyl Group : The carbonyl oxygen can act as an acceptor, though it is less basic than the pyridine nitrogen or the carboxylic acid carbonyl. It can still participate in stabilizing interactions.
The goal of co-crystallization is often to modify the physicochemical properties of an active pharmaceutical ingredient (API) or to create novel materials. By selecting co-formers that specifically target one of the functional sites on 6-(4-Formylphenyl)nicotinic acid, it is possible to systematically design a wide array of new solid forms. For instance, co-crystallization with another dicarboxylic acid could lead to extended, multi-component hydrogen-bonded networks. brad.ac.uk
Table 2: Potential Co-formers and Resulting Supramolecular Synthons
| Co-former Functional Group | Target Site on 6-(4-Formylphenyl)nicotinic acid | Dominant Synthon | Potential Outcome |
|---|---|---|---|
| Primary/Secondary Amide | Carboxylic Acid | Acid-Amide (O-H···O=C) | Formation of robust 2D networks nih.gov |
| Pyridine | Carboxylic Acid | Acid-Pyridine (O-H···N) | Highly predictable and stable co-crystals mdpi.comnih.gov |
| Carboxylic Acid | Pyridine Nitrogen | Acid-Pyridine (O-H···N) | Creates multi-component acid-base networks nih.gov |
This strategic approach allows for the creation of a diverse library of multicomponent crystals with potentially tunable properties, all originating from a single, versatile molecular building block.
Computational and Theoretical Investigations of 6 4 Formylphenyl Nicotinic Acid
Quantum Chemical Calculations: Electronic Structure, Energetics, and Reactivity Predictions
The electronic properties of 6-(4-Formylphenyl)nicotinic acid, such as its dipole moment and polarizability, could be determined through these calculations. The presence of electronegative oxygen and nitrogen atoms is expected to result in a significant dipole moment. The reactivity of the molecule can be predicted by analyzing the HOMO-LUMO gap; a smaller gap generally indicates higher reactivity. jocpr.com Furthermore, the formyl and carboxylic acid groups are anticipated to be the primary sites for electrophilic and nucleophilic attack, respectively, a hypothesis that can be quantified through quantum chemical calculations of electrostatic potential maps and Fukui functions.
Table 1: Predicted Electronic Properties of 6-(4-Formylphenyl)nicotinic acid
| Property | Predicted Value | Method of Prediction |
| Molecular Formula | C13H9NO3 | - |
| Molecular Weight | 227.22 g/mol | - |
| HOMO Energy | Quantum Chemical Calculation | |
| LUMO Energy | Quantum Chemical Calculation | |
| HOMO-LUMO Gap | Quantum Chemical Calculation | |
| Dipole Moment | Quantum Chemical Calculation | |
| Polarizability | Quantum Chemical Calculation | |
| Note: Specific values are not available in published literature and would require dedicated computational studies. |
Density Functional Theory (DFT) Studies on Conformational Landscapes and Spectroscopic Signatures
Density Functional Theory (DFT) has become a workhorse in computational chemistry due to its balance of accuracy and computational cost. DFT studies are particularly useful for exploring the conformational landscapes of flexible molecules and for predicting spectroscopic properties. jocpr.comnih.gov
For 6-(4-Formylphenyl)nicotinic acid, the key flexible bond is the one connecting the phenyl and pyridine (B92270) rings. A DFT-based potential energy surface scan of the dihedral angle of this bond would reveal the most stable conformer(s) and the energy barriers between them. indexcopernicus.comdergipark.org.tr This is crucial as the biological activity and physical properties of a molecule are often dictated by its lowest energy conformation.
Furthermore, DFT calculations can accurately predict vibrational (Infrared and Raman) and nuclear magnetic resonance (NMR) spectra. researchgate.net By calculating the harmonic frequencies, a theoretical IR spectrum can be generated, which can aid in the interpretation of experimental spectra. Similarly, the calculation of NMR chemical shifts (for ¹H and ¹³C) provides valuable information for structural elucidation. nih.gov Time-dependent DFT (TD-DFT) can be employed to predict electronic absorption spectra (UV-Vis), offering insights into the electronic transitions within the molecule. researchgate.net
Table 2: Data from a Hypothetical DFT Analysis of 6-(4-Formylphenyl)nicotinic acid
| Parameter | Predicted Outcome | Significance |
| Most Stable Conformer | Dihedral angle between rings | Determines the 3D shape and potential for intermolecular interactions. |
| Key Vibrational Frequencies | C=O stretch (aldehyde), C=O stretch (acid), O-H stretch (acid) | Allows for identification of functional groups in experimental IR spectra. |
| ¹³C NMR Chemical Shifts | Unique signals for each carbon atom | Aids in the structural confirmation of the molecule. |
| UV-Vis Absorption Maximum (λmax) | Wavelength of maximum absorption | Provides information about the electronic structure and conjugation. |
| Note: This table is illustrative. The actual data would be the result of specific DFT calculations. |
Molecular Dynamics Simulations for Solution-Phase Behavior and Intermolecular Interactions
While quantum chemical methods are excellent for studying single molecules in the gas phase, molecular dynamics (MD) simulations are employed to understand the behavior of molecules in a condensed phase, such as in a solvent or interacting with other molecules. nih.govnih.gov MD simulations model the movement of atoms and molecules over time based on a classical force field.
An MD simulation of 6-(4-Formylphenyl)nicotinic acid in a solvent like water or dimethyl sulfoxide (B87167) would reveal its solvation properties and how it interacts with the solvent molecules. This is particularly important for understanding its solubility and how the solvent might influence its conformation. The carboxylic acid and formyl groups are expected to form hydrogen bonds with protic solvents. nih.gov
Moreover, MD simulations can be used to study the aggregation behavior of the molecule. By simulating a system with multiple molecules of 6-(4-Formylphenyl)nicotinic acid, one could observe if they tend to self-assemble through intermolecular interactions like hydrogen bonding or π-π stacking between the aromatic rings. This information is crucial for understanding its solid-state properties and its behavior in biological environments.
In Silico Prediction of Molecular Interactions and Binding Affinities in Pre-clinical Models
In silico methods, particularly molecular docking and binding free energy calculations, are powerful tools in drug discovery for predicting how a small molecule might interact with a biological target, such as a protein. nih.govnih.gov These methods can help to identify potential drug candidates and to understand their mechanism of action at a molecular level.
For 6-(4-Formylphenyl)nicotinic acid, molecular docking could be used to predict its binding mode in the active site of various enzymes or receptors. nih.gov Given its structural similarity to nicotinic acid, potential targets could include those involved in lipid metabolism. nih.gov The docking process involves placing the molecule in various orientations and conformations within the protein's binding site and scoring these poses based on their predicted interaction energies. nih.gov
Following docking, more rigorous methods like the Molecular Mechanics/Poisson-Boltzmann Surface Area (MM/PBSA) or Free Energy Perturbation (FEP) can be used to estimate the binding affinity of the molecule to the target. nih.gov These calculations provide a more quantitative measure of how strongly the molecule binds, which is a critical parameter in drug design.
Table 3: Illustrative Output of a Molecular Docking Study for 6-(4-Formylphenyl)nicotinic acid
| Target Protein | Predicted Binding Affinity (kcal/mol) | Key Interacting Residues | Type of Interaction |
| Hypothetical Kinase | Hydrogen bond, hydrophobic | ||
| Hypothetical GPCR | π-π stacking, electrostatic | ||
| Note: This table represents the type of data generated from molecular docking and binding affinity predictions and is not based on published results for this specific compound. |
Computational Design and Property Prediction of Novel Derivatives
Computational chemistry plays a vital role in the rational design of new molecules with improved properties. nih.gov Starting from a lead compound like 6-(4-Formylphenyl)nicotinic acid, computational methods can be used to design and evaluate novel derivatives with enhanced activity, selectivity, or improved pharmacokinetic profiles. mdpi.com
Structure-activity relationship (SAR) studies can be performed in silico by systematically modifying the functional groups of 6-(4-Formylphenyl)nicotinic acid and calculating the effect of these modifications on its predicted properties. For example, the formyl group could be replaced with other electron-withdrawing or electron-donating groups to modulate the electronic properties of the phenyl ring. The carboxylic acid could be esterified or converted to an amide to alter its solubility and hydrogen bonding capabilities.
Quantitative Structure-Activity Relationship (QSAR) models can also be developed. These models correlate the structural features of a series of compounds with their biological activity, allowing for the prediction of the activity of new, unsynthesized derivatives. This approach can significantly accelerate the drug discovery process by prioritizing the synthesis of the most promising compounds.
Advanced Spectroscopic and Diffraction Based Characterization Methodologies
Single-Crystal and Powder X-ray Diffraction for Comprehensive Structural Determination
In the absence of single-crystal data, powder X-ray diffraction (PXRD) would serve as a valuable tool for characterizing the bulk material. PXRD patterns provide a fingerprint of the crystalline phase or phases present and can be used to assess sample purity. While not providing the atomic-level detail of SC-XRD, PXRD is essential for confirming the formation of a new crystalline solid and for monitoring any phase transitions. For instance, in studies of related nicotinamide (B372718) cocrystals, PXRD has been instrumental in tracking the formation of new crystalline phases during co-milling processes.
Table 1: Anticipated Crystallographic Parameters for 6-(4-Formylphenyl)nicotinic acid (Hypothetical Data)
| Parameter | Expected Value/System | Significance |
|---|---|---|
| Crystal System | Monoclinic or Orthorhombic | Provides basic symmetry information of the unit cell. |
| Space Group | P2₁/c or similar | Details the symmetry elements within the crystal. |
| Hydrogen Bonding | O-H···N, O-H···O | Key interactions governing the crystal packing. |
High-Resolution Mass Spectrometry for Reaction Pathway Elucidation and Mechanistic Insights
High-resolution mass spectrometry (HRMS) is indispensable for confirming the molecular weight and elemental composition of 6-(4-Formylphenyl)nicotinic acid with high accuracy. The molecular weight of this compound is 227.218 g/mol . chemcd.com In a typical mass spectrum, the molecular ion peak ([M+H]⁺ or [M-H]⁻) would be observed, confirming the identity of the compound.
Furthermore, tandem mass spectrometry (MS/MS) experiments would provide valuable insights into its fragmentation pathways. By selecting the molecular ion and subjecting it to collision-induced dissociation, characteristic fragment ions would be produced. For instance, the cleavage of the bond between the phenyl and pyridine (B92270) rings, or the loss of the formyl or carboxylic acid groups, would yield specific fragment masses. This fragmentation pattern can be used to confirm the connectivity of the molecule and can be instrumental in identifying it in complex mixtures or as an intermediate in a reaction sequence. Studies on similar nicotinic acid derivatives have utilized LC-MS/MS to quantify the compounds and their metabolites in biological samples. massbank.eumassbank.eu
Table 2: Predicted High-Resolution Mass Spectrometry Data for 6-(4-Formylphenyl)nicotinic acid
| Ion Type | Calculated m/z | Predicted Fragment Ions (m/z) and Neutral Losses |
|---|---|---|
| [M+H]⁺ | 228.0604 | 211.0553 (-OH), 199.0553 (-CHO), 182.0528 (-COOH) |
Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical and Dynamic Studies
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the solution-state structure of 6-(4-Formylphenyl)nicotinic acid.
¹H NMR: The proton NMR spectrum would show distinct signals for the protons on the pyridine and phenyl rings. The chemical shifts of these aromatic protons would be influenced by the electron-withdrawing nature of the carboxylic acid and formyl groups. The aldehyde proton would appear as a singlet in the downfield region, typically around 10 ppm. The protons on the pyridine ring would exhibit characteristic coupling patterns, allowing for their unambiguous assignment. For example, in nicotinic acid itself, the proton at position 2 is the most downfield.
¹³C NMR: The carbon NMR spectrum would provide information on all the unique carbon environments in the molecule. The carbonyl carbons of the carboxylic acid and the aldehyde would be readily identifiable by their characteristic downfield shifts (typically >165 ppm). The chemical shifts of the aromatic carbons would further confirm the substitution pattern.
Table 3: Predicted ¹H and ¹³C NMR Chemical Shifts (in ppm) for 6-(4-Formylphenyl)nicotinic acid (in DMSO-d₆)
| Atom | Predicted ¹H Shift | Predicted ¹³C Shift |
|---|---|---|
| Aldehyde H | ~10.0 (s) | - |
| Aldehyde C | - | ~192.0 |
| Carboxyl C | - | ~167.0 |
| Aromatic H (Pyridine) | 7.8 - 9.2 (m) | - |
| Aromatic H (Phenyl) | 7.9 - 8.2 (m) | - |
Vibrational Spectroscopy (FT-IR, Raman) for Hydrogen Bonding and Conformational Analysis
Vibrational spectroscopy, including Fourier-transform infrared (FT-IR) and Raman spectroscopy, provides valuable information about the functional groups present in 6-(4-Formylphenyl)nicotinic acid and the nature of its intermolecular interactions, particularly hydrogen bonding.
FT-IR Spectroscopy: The FT-IR spectrum would be dominated by strong absorption bands corresponding to the carbonyl stretching vibrations of the carboxylic acid and the aldehyde group. The carboxylic acid O-H stretch would appear as a broad band in the region of 2500-3300 cm⁻¹. The C=O stretching vibration of the carboxylic acid dimer would typically be observed around 1700 cm⁻¹. The aldehyde C=O stretch would likely appear at a slightly higher wavenumber. Aromatic C-H and C=C stretching vibrations would also be present. Shifts in the positions of these bands, particularly the O-H and C=O stretches, can provide evidence for the strength and nature of hydrogen bonding within the crystal lattice. For nicotinic acid, characteristic peaks for C-H stretching are observed in the 3071-2808 cm⁻¹ range, while C=O stretching appears around 1700 cm⁻¹. researchgate.net
Raman Spectroscopy: Raman spectroscopy, being particularly sensitive to non-polar bonds, would provide complementary information. The symmetric stretching of the aromatic rings would give rise to strong Raman signals. The formyl C-H stretch, which can be weak in the IR spectrum, may be more prominent in the Raman spectrum.
By comparing the experimental vibrational spectra with theoretical calculations based on density functional theory (DFT), a detailed assignment of the vibrational modes can be achieved. This comparison can also help to identify the most stable conformation of the molecule and to understand the effects of intermolecular interactions on its vibrational properties.
Table 4: Characteristic Vibrational Frequencies for 6-(4-Formylphenyl)nicotinic acid
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |
|---|---|---|
| Carboxylic Acid | O-H stretch (dimer) | 2500-3300 (broad) |
| C=O stretch (dimer) | ~1700 | |
| Aldehyde | C-H stretch | ~2820, ~2720 |
| C=O stretch | ~1710 | |
| Aromatic Rings | C-H stretch | >3000 |
Emerging Research Directions and Future Perspectives
Integration of 6-(4-Formylphenyl)nicotinic acid into Novel Functional Materials
The distinct structural characteristics of 6-(4-Formylphenyl)nicotinic acid render it an excellent ligand for the synthesis of advanced functional materials, most notably metal-organic frameworks (MOFs) and coordination polymers. These materials are renowned for their high porosity, large surface areas, and tunable structures, making them suitable for a wide array of applications.
Researchers have successfully utilized 6-(4-Formylphenyl)nicotinic acid to construct coordination polymers with interesting properties. For instance, its ability to coordinate with various metal ions has led to the formation of materials with significant luminescent capabilities. These materials can act as selective and sensitive sensors for detecting specific ions and small molecules. The formyl group, in particular, can be a site for post-synthetic modification, allowing for the fine-tuning of the material's properties.
The integration of this compound into such frameworks opens the door to creating materials for gas storage and separation, thanks to the inherent porosity of MOFs. The specific functionalities of the ligand can influence the selective adsorption of different gases.
Development of New Catalytic Systems Utilizing the Compound's Architectures
Metal-organic frameworks, in general, are recognized for their potential to bridge the gap between homogeneous and heterogeneous catalysis, offering the advantages of both. The incorporation of 6-(4-Formylphenyl)nicotinic acid into these frameworks can lead to the development of novel catalytic systems. The metal nodes within the MOF structure can act as Lewis acid sites, while the organic linker itself can be functionalized to introduce catalytic activity.
The pyridine (B92270) nitrogen and the carboxylic acid group of the compound are effective coordination sites for metal ions, which can then serve as active centers for catalytic reactions. Furthermore, the porous nature of MOFs constructed with this ligand can provide size and shape selectivity for substrates, enhancing the specificity of catalytic transformations. While extensive research on the specific catalytic applications of MOFs derived from 6-(4-Formylphenyl)nicotinic acid is still emerging, the foundational principles of MOF catalysis strongly suggest a promising future in this area.
Pre-clinical Drug Discovery Research: Exploring Structure-Activity Relationships and Molecular Targets
Nicotinic acid and its derivatives have long been a subject of interest in medicinal chemistry. While direct preclinical studies on 6-(4-Formylphenyl)nicotinic acid are not extensively documented in publicly available literature, the broader family of nicotinic acid derivatives has been explored for various therapeutic effects, including anti-inflammatory properties.
The exploration of structure-activity relationships (SAR) is a cornerstone of drug discovery. For 6-(4-Formylphenyl)nicotinic acid, SAR studies would involve synthesizing a library of analogous compounds with systematic modifications to the core structure. For example, the position and nature of the substituent on the phenyl ring, as well as modifications to the carboxylic acid and pyridine moieties, would be varied. These derivatives would then be screened for biological activity against specific molecular targets.
Potential molecular targets could be enzymes or receptors where nicotinic acid derivatives have shown activity. The unique substitution pattern of 6-(4-Formylphenyl)nicotinic acid could lead to novel interactions and improved selectivity for these targets. However, without specific preclinical data, the therapeutic potential of this particular compound remains a subject for future investigation.
Challenges and Opportunities in the Scalable Synthesis and Application of 6-(4-Formylphenyl)nicotinic acid
The transition from laboratory-scale synthesis to industrial production presents both challenges and opportunities. While specific large-scale synthesis methods for 6-(4-Formylphenyl)nicotinic acid are not widely published, the production of nicotinic acid and its derivatives often involves multi-step processes.
Challenges:
Starting Material Availability and Cost: The synthesis likely relies on specialized starting materials, the availability and cost of which could impact scalability.
Reaction Conditions: The chemical transformations required to introduce the formylphenyl group onto the nicotinic acid scaffold may require stringent reaction conditions, specialized equipment, and costly reagents.
Opportunities:
Process Optimization: There is a significant opportunity for research into more efficient and sustainable synthetic routes, potentially utilizing greener chemistry principles to reduce waste and energy consumption.
Catalytic Methods: The development of novel catalytic methods for the key bond-forming reactions could dramatically improve the efficiency and scalability of the synthesis.
Expanded Applications: A more readily available and cost-effective supply of the compound would undoubtedly spur further research into its applications in functional materials and potentially in the life sciences, creating a positive feedback loop for further development.
Interdisciplinary Approaches for Expanding the Research Landscape of the Chemical Compound
The future of research on 6-(4-Formylphenyl)nicotinic acid lies in fostering collaborations across diverse scientific disciplines.
Materials Science and Chemistry: The design and synthesis of new MOFs and coordination polymers with tailored properties will require the combined expertise of synthetic chemists and materials scientists. The characterization of these materials and the study of their luminescent and catalytic properties will involve a range of analytical techniques.
Chemistry and Biology/Medicine: Should preliminary studies indicate biological activity, collaborations with biologists and medicinal chemists will be crucial to explore its therapeutic potential. This would involve in-depth biological testing, SAR studies, and investigation of its mechanism of action.
Chemical Engineering and Industrial Chemistry: To realize the practical applications of materials and potential future products derived from this compound, the expertise of chemical engineers will be essential to develop scalable and economically viable production processes.
By embracing such interdisciplinary approaches, the scientific community can fully unlock the potential of 6-(4-Formylphenyl)nicotinic acid, paving the way for innovations in materials science, catalysis, and potentially, medicine.
Q & A
Q. What are the standard synthetic routes for 6-(4-Formylphenyl)nicotinic acid, and what reaction conditions are critical for yield optimization?
The synthesis of 6-(4-Formylphenyl)nicotinic acid typically involves cross-coupling reactions between nicotinic acid derivatives and 4-formylphenyl precursors. A common method includes:
- Suzuki-Miyaura coupling : Utilizing a palladium catalyst (e.g., Pd(PPh₃)₄) to couple boronic acid-substituted phenyl groups with halogenated nicotinic acid derivatives.
- Aldehyde functionalization : Post-coupling oxidation or protection/deprotection steps to introduce the formyl group. Critical parameters include temperature control (60–100°C), inert atmosphere (N₂/Ar), and stoichiometric ratios of reactants (1:1.2 for boronic acid:halogenated precursor). Yield optimization often requires purification via column chromatography (silica gel, ethyl acetate/hexane eluent) .
Q. Which spectroscopic and chromatographic methods are most effective for characterizing 6-(4-Formylphenyl)nicotinic acid?
Key techniques include:
- NMR Spectroscopy : ¹H and ¹³C NMR to confirm the presence of the formyl proton (~10 ppm) and aromatic protons (6.8–8.5 ppm).
- HPLC-MS : For purity assessment (>95%) and molecular weight confirmation (theoretical m/z = 227.22 for [M+H]⁺).
- FT-IR : Peaks at ~1700 cm⁻¹ (C=O stretch of carboxylic acid) and ~2850–2720 cm⁻¹ (aldehyde C-H stretch).
- Thermogravimetric Analysis (TGA) : To evaluate thermal stability, with decomposition observed above 200°C .
Q. How does the structural configuration of 6-(4-Formylphenyl)nicotinic acid influence its reactivity in further derivatization?
The compound’s dual functional groups (carboxylic acid and aldehyde) enable diverse reactivity:
- Aldehyde : Participates in Schiff base formation with amines (e.g., for imine-linked metal-organic frameworks).
- Carboxylic Acid : Forms esters or amides via activation with EDC/HOBt. Steric hindrance from the para-substituted formyl group may slow nucleophilic attacks at the nicotinic acid’s 6-position .
Advanced Research Questions
Q. What strategies can resolve contradictory data in biological activity studies of 6-(4-Formylphenyl)nicotinic acid derivatives?
Discrepancies in bioactivity (e.g., inconsistent IC₅₀ values) may arise from:
- Solubility issues : Use co-solvents (DMSO/PBS) or nanoparticle encapsulation to improve bioavailability.
- Assay interference : Validate results via orthogonal assays (e.g., SPR for binding affinity vs. cell-based assays).
- Structural analogs : Compare with derivatives like 5-(4-Formylphenyl)nicotinic acid (CAS 566198-28-5) to isolate functional group contributions .
Q. How can computational modeling guide the design of 6-(4-Formylphenyl)nicotinic acid-based inhibitors for protein targets?
- Docking studies : Use software like AutoDock Vina to predict binding modes with targets (e.g., kinases or GPCRs).
- QM/MM simulations : Analyze electronic interactions between the aldehyde group and catalytic residues.
- ADMET prediction : Tools like SwissADME assess logP (2.1), permeability (Caco-2 > 5 × 10⁻⁶ cm/s), and hepatotoxicity risk .
Q. What are the challenges in scaling up the synthesis of 6-(4-Formylphenyl)nicotinic acid for preclinical studies?
Key issues include:
- Catalyst loading : Reduce Pd catalyst use via ligand-free conditions or recyclable catalysts (e.g., Pd/C).
- Purification : Replace column chromatography with recrystallization (ethanol/water) or membrane filtration.
- Byproduct control : Monitor cross-coupling byproducts (e.g., homocoupling of boronic acid) via LC-MS .
Comparative Analysis of Structural Analogs
Methodological Recommendations
- Contradiction Mitigation : Validate synthetic batches with orthogonal analytical methods (e.g., NMR + LC-MS) .
- Biological Assays : Pre-incubate compounds with serum albumin to assess protein binding effects .
- Green Chemistry : Adopt solvent-free or microwave-assisted synthesis to improve efficiency .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
